3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
Description
3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is a synthetic derivative of the benzo[c]chromen-6-one scaffold, characterized by a propargyloxy (prop-2-ynyloxy) substituent at position 3 and a partially saturated tetracyclic ring system. The propargyloxy group introduces a rigid, electron-withdrawing triple bond, which may enhance electronic conjugation and influence interactions with biological targets or metal ions compared to other substituents .
Properties
IUPAC Name |
3-prop-2-ynoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h1,7-8,10H,3-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEUVKWLWUFVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one typically involves the reaction of 7,8,9,10-tetrahydro-benzo[c]chromen-6-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Variations
The benzo[c]chromen-6-one derivatives differ in two key aspects:
Ring Saturation: Non-saturated analogs (e.g., Urolithin B, 3-hydroxy-6H-benzo[c]chromen-6-one) exhibit planar aromatic systems, enhancing π-π stacking and fluorescence . Partially saturated analogs (e.g., THU-OH, 3-hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one) have reduced aromaticity, which may improve solubility and alter binding kinetics .
Substituent at Position 3: Substituent Example Compound Key Properties Hydroxy (-OH) Urolithin B (URO-B) Selective Fe³⁺ fluorescence quenching; high metal-binding affinity . Alkoxy (-OR) 3-Propoxy-tetrahydro-benzo[c]chromen-6-one Enhanced PDE2 inhibition (IC₅₀ ~34 μM) compared to hydroxy derivatives .
Fluorescence and Metal Interaction Properties
Hydroxy Derivatives (URO-B and THU-OH) :
- URO-B and THU-OH act as "on-off" fluorescent sensors for Fe³⁺, with THU-OH showing improved membrane permeability in cellular assays due to its saturated ring .
- Substitution at position 4 (e.g., 4-(1-hydroxyethyl)) alters fluorescence from quenching to enhancement, highlighting substituent-dependent effects .
Alkoxy Derivatives :
Propargyloxy Derivative (Target Compound) :
Key Research Findings and Implications
Fluorescence Applications : The propargyloxy group’s electron-withdrawing nature may enable tunable fluorescence for metal sensing, though quenching effects similar to hydroxy derivatives are anticipated .
Drug Design : Substituent length and hydrophobicity are critical for PDE2 inhibition. The propargyl group’s compact structure may balance steric and electronic effects, warranting further enzymatic assays .
Safety Profile : THU-OH and URO-B show low cytotoxicity in neuroblastoma/glioblastoma cells, suggesting the propargyloxy derivative may also be biocompatible .
Biological Activity
The compound 3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is a derivative of the chromenone family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a chromenone backbone with a propyne group, which may influence its interactions with biological targets.
Structural Formula
Antioxidant Properties
Research indicates that compounds within the chromenone family exhibit significant antioxidant properties. For example, derivatives have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various cellular models. This property suggests potential applications in preventing oxidative damage linked to chronic diseases.
Neuroprotective Effects
Several studies have highlighted the neuroprotective effects of chromenone derivatives. In particular, the compound has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic neurotransmission, potentially improving cognitive function.
Table 1: Neuroprotective Activity of Chromenone Derivatives
| Compound | AChE Inhibition (IC50) | Neuroprotective Mechanism |
|---|---|---|
| This compound | TBD | AChE inhibition and free radical scavenging |
| 7-aminoalkoxy-3-phenylcoumarins | 0.27 μM | Aβ aggregation inhibition |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Emerging data suggest that this compound may possess anticancer activity. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Study 1: Neuroprotective Effects in PC12 Cells
In a study investigating the neuroprotective effects of chromenone derivatives on PC12 cells exposed to hydrogen peroxide, this compound demonstrated significant protective effects against oxidative stress-induced cell death. The results indicated a dose-dependent relationship with cell viability improvements.
Study 2: Anticancer Activity in Breast Cancer Models
Another study explored the anticancer potential of this compound in breast cancer cells. The findings revealed that treatment with the compound led to a reduction in cell proliferation and increased apoptosis rates compared to untreated controls.
Q & A
Basic: What synthetic methodologies are effective for preparing benzo[c]chromen-6-one derivatives, and how are reaction conditions optimized?
Answer:
Synthesis typically involves multi-step pathways, such as cyclocondensation of substituted resorcinol derivatives with cyclic ketones or esters. For example:
- Key steps :
- Optimization :
Advanced: How can diastereoselectivity be controlled during the synthesis of hexahydro-benzo[c]chromen-6-one derivatives?
Answer:
Diastereodivergent synthesis is achievable via organocatalytic domino reactions:
- Method : Modular diphenylprolinol silyl ether (MDO) catalysts enable stereochemical control in Michael/Michael/hemiacetalization cascades .
- Outcomes :
Basic: What fluorescence properties make benzo[c]chromen-6-one derivatives suitable as metal ion sensors?
Answer:
These compounds exhibit substituent-dependent fluorescence "on-off" behavior:
- Iron(III) sensing :
Advanced: How do substituent effects at the 3- and 4-positions influence fluorescence quantum yields and metal selectivity?
Answer:
- 3-Position : Electron-withdrawing groups (e.g., -Cl, -CN) reduce quantum yields by promoting non-radiative decay .
- 4-Position : Bulky substituents (e.g., hydroxyethyl) enhance metal selectivity by sterically modulating binding pockets. For example:
- Quantitative analysis : Measure Stokes shifts (Δλ) and lifetime decay to correlate structure with photophysical properties .
Basic: How should researchers handle safety uncertainties when physical/chemical property data (e.g., melting point, solubility) are unavailable?
Answer:
- Precautionary measures :
- Data gaps : Perform small-scale stability tests (DSC/TGA) and solubility screens (DMSO, EtOH, H₂O) .
Advanced: How can contradictions in fluorescence behavior (e.g., enhancement vs. quenching) across studies be resolved?
Answer:
- Root causes :
- Resolution strategies :
Advanced: What assays are used to evaluate benzo[c]chromen-6-one derivatives as cholinesterase inhibitors?
Answer:
- Ellman’s assay :
- Kinetic studies : Lineweaver-Burk plots to determine inhibition mechanisms (competitive/uncompetitive) .
Advanced: What mechanistic insights explain the metal-specific fluorescence responses of these compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
